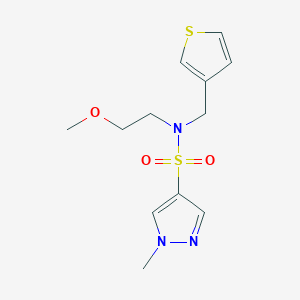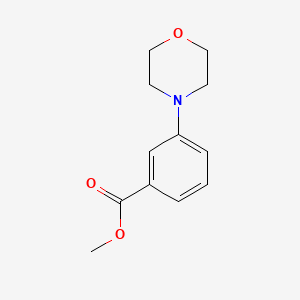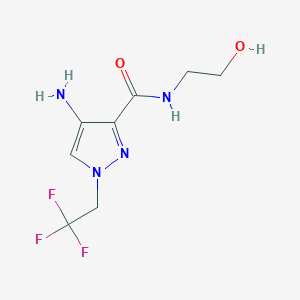![molecular formula C10H10ClNO2 B2760709 N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide CAS No. 2411304-49-7](/img/structure/B2760709.png)
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide, also known as CHMP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. CHMP is a synthetic compound that belongs to the class of organic compounds known as phenols. It is a white crystalline powder that has a melting point of 123-125°C.
Mécanisme D'action
The mechanism of action of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide is not fully understood. It is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects in Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. In Alzheimer's disease, it inhibits the formation of amyloid-beta plaques. In Parkinson's disease, it protects dopaminergic neurons from degeneration. N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a relatively simple chemical structure, which makes it easy to study. However, one limitation of using N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to optimize the synthesis method of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide involves the reaction between 2-chloro-5-hydroxybenzaldehyde and propargylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol. The product is then purified by recrystallization to obtain pure N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In Alzheimer's disease, N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been shown to protect dopaminergic neurons from degeneration.
Propriétés
IUPAC Name |
N-[(2-chloro-5-hydroxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-10(14)12-6-7-5-8(13)3-4-9(7)11/h2-5,13H,1,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCKRUCUVGERBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2760627.png)
![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B2760628.png)
![2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2760629.png)

![6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760632.png)

![6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2760637.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2760639.png)

![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)


![1-(3-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2760649.png)